1-[[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-1-methyl-3-phenylthiourea
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Overview
Description
The compound “1-[[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-1-methyl-3-phenylthiourea” is a derivative of diclofenac, a non-steroidal anti-inflammatory drug (NSAID) widely used in the treatment of osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis . It is a novel molecule comprising a hydrogen sulfide (H2S)-releasing dithiol-thione moiety attached by an ester linkage to diclofenac .
Chemical Reactions Analysis
The compound undergoes metabolic and co-metabolic transformations. In the presence of an external carbon source (glucose), the elimination rate increased to approximately 82%. GC-MS analysis detected and identified one metabolite as 1- (2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one; it was produced as a consequence of dehydration and lactam formation reactions .Scientific Research Applications
Antimicrobial Activity
- A study synthesized new compounds including 1-[[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-1-methyl-3-phenylthiourea, which demonstrated significant antimicrobial activity. This highlights its potential in developing antimicrobial agents (Patel & Barat, 2010).
Photophysical and Nonlinear Optical Behavior
- Research on novel 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones, related to the mentioned compound, revealed promising nonlinear optical properties. These properties suggest applications in the field of photonics and optical limiting (Murthy et al., 2013).
Anticancer and Antimicrobial Agents
- A study developed novel biologically potent heterocyclic compounds, including derivatives of the mentioned chemical, which were evaluated for anticancer activity. Some compounds exhibited high potency, indicating potential use in cancer treatment (Katariya et al., 2021).
Structural Analysis and Chemical Properties
- Structural, vibrational, and quantum chemical analyses of related compounds have been conducted, providing deeper insights into their chemical characteristics and potential applications in various fields, including drug development (Wojciechowski & Płoszaj, 2020).
Mechanism of Action
Properties
IUPAC Name |
1-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-1-methyl-3-phenylthiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O2S/c1-11-15(17(24-27-11)16-13(20)9-6-10-14(16)21)18(26)23-25(2)19(28)22-12-7-4-3-5-8-12/h3-10H,1-2H3,(H,22,28)(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYKUSMJVKNHGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NN(C)C(=S)NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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